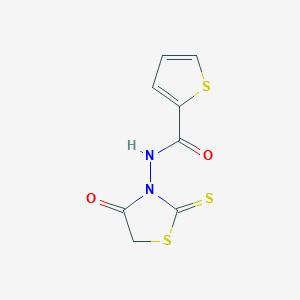![molecular formula C17H15F4N3O2 B11076618 4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11076618.png)
4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into organic molecules . This method is favored due to its efficiency and the stability of the resulting compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological assays and studies related to enzyme interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-(2,2,2-trifluoro-1-phenylethylidene)benzenesulfonohydrazide
- 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide
Uniqueness
4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C17H15F4N3O2 |
|---|---|
Molecular Weight |
369.31 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trifluoro-1-[(2-fluorophenyl)carbamoylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15F4N3O2/c1-10-6-8-11(9-7-10)14(25)23-15(17(19,20)21)24-16(26)22-13-5-3-2-4-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
YIEONCNDGXOEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)NC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine](/img/structure/B11076539.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11076555.png)
![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
![2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11076591.png)
![N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B11076593.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11076599.png)
![N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)

![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B11076627.png)
